Cas no 1211875-07-8 (6-cyclopropyl-Isoquinoline)

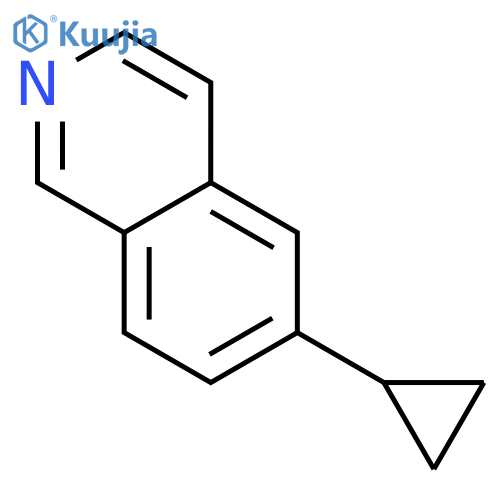

6-cyclopropyl-Isoquinoline structure

商品名:6-cyclopropyl-Isoquinoline

CAS番号:1211875-07-8

MF:C12H11N

メガワット:169.222442865372

MDL:MFCD18803138

CID:1101936

PubChem ID:67355115

6-cyclopropyl-Isoquinoline 化学的及び物理的性質

名前と識別子

-

- 6-cyclopropyl-Isoquinoline

- 6-cyclopropylIsoquinoline

- SCHEMBL2300247

- SY263874

- AC8811

- GVGSILANDKFDNA-UHFFFAOYSA-N

- DA-14326

- MFCD18803138

- 1211875-07-8

-

- MDL: MFCD18803138

- インチ: InChI=1S/C12H11N/c1-2-9(1)10-3-4-12-8-13-6-5-11(12)7-10/h3-9H,1-2H2

- InChIKey: GVGSILANDKFDNA-UHFFFAOYSA-N

- ほほえんだ: C1CC1C2=CC3=C(C=C2)C=NC=C3

計算された属性

- せいみつぶんしりょう: 169.089149355g/mol

- どういたいしつりょう: 169.089149355g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 186

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12.9Ų

- 疎水性パラメータ計算基準値(XlogP): 3

6-cyclopropyl-Isoquinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY263874-5g |

6-Cyclopropylisoquinoline |

1211875-07-8 | ≥95% | 5g |

¥8458.00 | 2024-08-09 | |

| Chemenu | CM743722-5g |

6-Cyclopropylisoquinoline |

1211875-07-8 | 95%+ | 5g |

$1128 | 2023-11-22 | |

| eNovation Chemicals LLC | D780228-5g |

6-Cyclopropylisoquinoline |

1211875-07-8 | 95% | 5g |

$1090 | 2025-02-19 | |

| eNovation Chemicals LLC | D780228-5g |

6-Cyclopropylisoquinoline |

1211875-07-8 | 95% | 5g |

$1090 | 2024-07-20 | |

| eNovation Chemicals LLC | D780228-5g |

6-Cyclopropylisoquinoline |

1211875-07-8 | 95% | 5g |

$1090 | 2025-02-22 |

6-cyclopropyl-Isoquinoline 関連文献

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

1211875-07-8 (6-cyclopropyl-Isoquinoline) 関連製品

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1211875-07-8)6-cyclopropyl-Isoquinoline

清らかである:99%

はかる:5g

価格 ($):1060.0